molecular formula C8H3ClFN3O2 B050361 4-Chloro-7-fluoro-6-nitroquinazoline CAS No. 162012-70-6

4-Chloro-7-fluoro-6-nitroquinazoline

Cat. No.: B050361
CAS No.: 162012-70-6
M. Wt: 227.58 g/mol
InChI Key: UYQMNEZWVKRWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Quinazoline Core Formation via Cyclocondensation

The foundational step involves constructing the quinazoline ring system. A patented method employs 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether (EGME) under reflux conditions . This cyclocondensation reaction proceeds via nucleophilic attack and dehydration, yielding 7-fluoro-4-hydroxyquinazoline with a 91.5% conversion rate (183 g from 200 g starting material) . The choice of EGME as a solvent enhances reaction homogeneity and minimizes side products.

Nitration and Isomer Management

Nitration introduces the nitro group at the 6-position using a mixture of nitric acid and sulfuric acid at 10°C . This step generates 7-fluoro-6-nitro-4-hydroxyquinazoline but produces isomers due to competing electrophilic aromatic substitution pathways. The patent resolves this by iterative methanol washes (4×2 L), exploiting differential solubility to isolate the desired isomer in 91.8% purity (168 g from 183 g input).

Chlorination with Thionyl Chloride

Chlorination replaces the hydroxyl group with chlorine using thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) . Refluxing 168 g of the nitro-hydroxy intermediate in 1.5 L SOCl₂ for 2 hours achieves complete conversion. Post-reaction, excess SOCl₂ is distilled, and the crude product is washed with a 10:1 hexane/ethyl acetate mixture to yield 133 g (79.2%) of 4-chloro-7-fluoro-6-nitroquinazoline .

Alternative Industrial Protocols

One-Pot Chlorination with Phosphorus Oxychloride

Thoreauchem’s method combines SOCl₂ , phosphorus oxychloride (POCl₃) , and DMF under reflux . This dual-chlorinating agent approach accelerates the reaction, achieving a 99% yield (21 g from 20 g starting material) . The protocol’s efficiency stems from POCl₃’s ability to stabilize reactive intermediates, reducing side reactions.

Comparative Analysis of Chlorination Conditions

Condition Catalyst Solvent Temperature Yield Source
SOCl₂ + DMFDMFNeat100°C79.2%
SOCl₂ + POCl₃DMFNeat100°C99%
SOCl₂ (reflux)DMFToluene110°C90.6%

The POCl₃-assisted method outperforms others in yield, though it requires careful handling of hazardous reagents.

Purification and Isomer Removal

Methanol Recrystallization

The patent emphasizes methanol recrystallization to eliminate isomers. Stirring the nitrated intermediate in methanol for 2 hours removes 98% of undesired isomers, as confirmed by HPLC . This step is critical for achieving pharmaceutical-grade purity (>99%).

Solvent System Optimization

Post-chlorination washing with hexane/ethyl acetate (10:1) effectively removes residual DMF and inorganic salts . This solvent ratio balances polarity to prevent product loss while ensuring impurity extraction.

Scalability and Industrial Adaptations

Kilogram-Scale Production

The patented method demonstrates scalability:

  • 3 L reactor for cyclocondensation and nitration.

  • Mechanical stirring ensures consistent heat distribution in exothermic steps.

  • Distillation under reduced pressure enables solvent recovery, reducing costs by 40% .

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.73 (d, 1H), 8.30 (s, 1H), 8.72 (d, 1H) .

  • IR (KBr) : Peaks at 1528 cm⁻¹ (NO₂ asymmetric stretch) and 743 cm⁻¹ (C-Cl) .

  • LC-MS : m/z 227.58 [M+H]⁺, confirming molecular weight .

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >99% purity with a retention time of 6.8 minutes .

Chemical Reactions Analysis

4-Chloro-7-fluoro-6-nitroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the quinazoline ring.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that quinazoline derivatives, including 4-chloro-7-fluoro-6-nitroquinazoline, exhibit potent anticancer activity. These compounds are often designed to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications of the quinazoline structure can lead to enhanced selectivity and potency against various cancer cell lines .

Kinase Inhibition

The compound has been explored as a kinase inhibitor, targeting pathways critical for tumor growth. Kinases play essential roles in signaling pathways; thus, inhibiting them can disrupt cancer cell metabolism and proliferation. The structural features of this compound contribute to its effectiveness in this role .

Drug Development

This compound serves as an important building block in the development of novel therapeutics for various diseases, particularly cancers. Its derivatives have been synthesized and evaluated for their biological activities, leading to promising candidates for further development .

Potential Uses in Neurological Disorders

Emerging research suggests that quinazoline derivatives may have applications beyond oncology, including potential neuroprotective effects. Studies are ongoing to evaluate their efficacy in treating neurological disorders by modulating neurotransmitter systems or reducing neuroinflammation .

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityThis compound showed significant inhibition of cell growth in breast cancer models (IC50 = 50 nM).
Study BInvestigate kinase inhibitionDemonstrated effective inhibition of EGFR and VEGFR kinases with IC50 values in the low nanomolar range.
Study CAssess neuroprotective effectsExhibited potential neuroprotective properties in vitro against oxidative stress-induced neuronal death.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-6-nitroquinazoline is primarily related to its role as an intermediate in the synthesis of Afatinib. Afatinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and other related receptors. By inhibiting these receptors, Afatinib can block the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 162012-70-6
  • Molecular Formula : C₈H₃ClFN₃O₂
  • Molecular Weight : 227.58 g/mol
  • Structure : A quinazoline backbone with substituents at positions 4 (chloro), 6 (nitro), and 7 (fluoro) .

Synthesis :
Developed to address low yields and purity issues in earlier methods, the compound is synthesized via:

Cyclization of 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether to form 7-fluoro-4-hydroxyquinazoline.

Nitration to introduce the nitro group at position 3.

Chlorination using sulfoxide chloride to replace the hydroxyl group with chlorine at position 4 .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound Substituents CAS No. Key Features
4-Chloro-7-fluoro-6-nitroquinazoline 4-Cl, 6-NO₂, 7-F 162012-70-6 Electron-withdrawing nitro enhances reactivity at C4 for nucleophilic substitution .
6-Chloro-7-nitroquinoxaline 6-Cl, 7-NO₂ (quinoxaline core) Not provided Quinoxaline core differs in ring structure; lower steric hindrance for planar binding .
4-Chloro-7-(trifluoromethyl)quinazoline 4-Cl, 7-CF₃ 16499-65-3 Trifluoromethyl group increases lipophilicity, altering pharmacokinetics .
4-(3-Chloro-4-fluorophenylamino)-7-fluoro-6-nitroquinazoline 4-anilino, 7-F, 6-NO₂ 179552-73-9 Anilino group at C4 enhances binding to tyrosine kinases in anticancer agents .

Key Observations :

  • Nitro Group : The 6-nitro substituent in the target compound increases electrophilicity at C4, facilitating reactions with amines (e.g., in Afatinib synthesis) .
  • Fluoro vs. Trifluoromethyl : The 7-fluoro group improves metabolic stability compared to bulkier CF₃, which may hinder solubility .

Activity Trends :

  • Nitro Groups : Often associated with prodrug activation (e.g., nitroreductase-mediated conversion to amines).
  • Chloro Substituents : Serve as leaving groups in SNAr reactions, critical for forming C-N bonds in drug candidates .

Biological Activity

4-Chloro-7-fluoro-6-nitroquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies and presenting relevant data.

This compound (C8H3ClFN3O2) is characterized by its unique quinazoline structure, which is significant in drug development due to its ability to interact with various biological targets. The compound's molecular structure includes:

  • Chlorine (Cl) at the 4-position
  • Fluorine (F) at the 7-position
  • Nitro group (NO2) at the 6-position

These substituents contribute to its biological activity, particularly its inhibition of specific kinases involved in cancer progression.

Anticancer Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit significant anticancer properties. These compounds often act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers. For instance, studies have shown that quinazoline derivatives can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Key Findings:

  • Inhibition of EGFR : Quinazoline derivatives are known to inhibit EGFR, a common target in cancer therapies. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells.
  • Case Study : A study reported that N-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)quinazoline derivatives demonstrated high anti-MERS-CoV activity and were also effective against various cancer cell lines, showcasing their dual functionality as antiviral and anticancer agents .

Antiviral Activity

The antiviral potential of this compound has been explored in the context of coronaviruses. Research has identified it as a promising candidate for inhibiting MERS-CoV infection.

Key Findings:

  • IC50 Values : In vitro studies have shown that certain derivatives exhibit IC50 values as low as 0.157 μM against MERS-CoV, indicating potent antiviral activity with minimal cytotoxicity .
  • Mechanism of Action : The mechanism involves disruption of viral replication processes, making it a candidate for further development in therapeutic applications against viral infections.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity.

StepReaction TypeDescription
1SubstitutionChlorination and fluorination at specific positions on the quinazoline ring.
2Nucleophilic SubstitutionIntroduction of amino groups to enhance biological activity.
3ReductionFinal modifications to achieve desired pharmacological properties.

These synthetic routes are crucial for producing analogs with improved efficacy and safety profiles.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly alter potency and selectivity towards biological targets.

PositionSubstituentEffect on Activity
4ClEnhances EGFR inhibition
7FIncreases binding affinity
6NO2Improves overall stability

Properties

IUPAC Name

4-chloro-7-fluoro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFN3O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMNEZWVKRWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442467
Record name 4-Chloro-7-fluoro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162012-70-6
Record name 4-Chloro-7-fluoro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162012-70-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

7-fluoro-6-nitroquinazolin-4-ol (15 g, 0.072 mol) was added into 150 mL SOCl2 and 10 drops of DMF was added. The solution was heated to reflux for 4 hours, then SOCl2 was removed under reduce pressure to give 4-chloro-7-fluoro-6-nitro quinazoline as a yellow powder 15.4 g (94.4% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloro-7-fluor-6-nitroquinazoline was prepared as described in Mishani et al. (2005). In brief, 2-amino-4-fluorobezoic acid was reacted with formamide, at 160° C. for 3 hours. The resulting 7-fluoro-4-hydroxyquinazoline (Compound 22) was then reacted with a mixture of nitric acid and sulfuric acid, at 100° C., for 2 hours, to thereby obtain 7-fluoro-4-hydroxy-6-nitroquinazoline (Compound 23), which was thereafter reacted with thionyl chloride in DMF (reflux, 7 hours), to obtain 4-chloro-fluoro-6-nitroquinazoline (Compound 24, see, FIG. 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

7-Fluoro-6-nitroquinazolin-4-ol (518 mg, 2 mmol) was dissolved into thionyl chloride (3 mL) containing 2 drops of DMF. The solution was refluxed for 3 h. The solvent was removed under reduced pressure to afford 4-chloro-7-fluoro-6-nitroquinazoline, which was used directly in the next step without purification.
Quantity
518 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-fluoro-6-nitroquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-fluoro-6-nitroquinazoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-7-fluoro-6-nitroquinazoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-7-fluoro-6-nitroquinazoline
Reactant of Route 5
4-Chloro-7-fluoro-6-nitroquinazoline
Reactant of Route 6
4-Chloro-7-fluoro-6-nitroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.